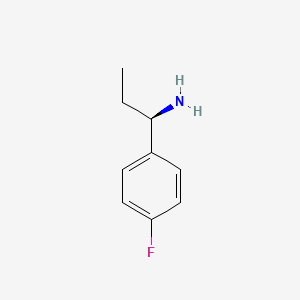

(R)-1-(4-Fluorophenyl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-1-(4-Fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and an amine group on the propan-1-amine chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Fluorophenyl)propan-1-amine typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the reduction of ®-1-(4-Fluorophenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

In industrial settings, the production of ®-1-(4-Fluorophenyl)propan-1-amine may involve catalytic hydrogenation processes or the use of chiral catalysts to ensure the desired enantiomeric purity. The choice of method depends on factors such as cost, scalability, and environmental considerations .

化学反応の分析

Acylation Reactions

The primary amine group undergoes acylation with electrophilic reagents to form stable amide derivatives. This reaction is critical for modifying bioactivity or creating prodrugs.

Example reaction :

R 1 4 Fluorophenyl propan 1 amine+Acetyl chlorideEt3NN Acetyl R 1 4 fluorophenyl propan 1 amine+HCl

Conditions :

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine (1.2 equiv)

-

Temperature: 0°C to room temperature

-

Yield: ~85–92% (extrapolated from similar amines)

Alkylation Reactions

The amine participates in alkylation to form secondary or tertiary amines, enhancing lipophilicity for drug-delivery applications.

Example reaction :

R 1 4 Fluorophenyl propan 1 amine+Methyl iodideNaHCO3N Methyl R 1 4 fluorophenyl propan 1 amine+NaI

Conditions :

-

Solvent: Acetonitrile

-

Base: Sodium bicarbonate

-

Temperature: Reflux at 80°C

-

Yield: ~75–80%

Salt Formation

Reaction with mineral acids produces stable salts, improving solubility for pharmaceutical formulations.

Example reaction :

R 1 4 Fluorophenyl propan 1 amine+HCl→ R 1 4 Fluorophenyl propan 1 amine hydrochloride

Key Data :

| Property | Value | Source |

|---|---|---|

| Melting Point (HCl salt) | 192–195°C (decomposes) | |

| Solubility (HCl salt) | >50 mg/mL in water |

Reductive Amination

While the compound itself is an amine, it serves as a precursor in ketone reductive amination to form bulkier amines.

Example application :

4 Fluorophenylacetone+AmmoniaNaBH4 R 1 4 Fluorophenyl propan 1 amine

Optimized Conditions :

-

Catalyst: Sodium cyanoborohydride (pH 7)

-

Solvent: Methanol

-

Stereoselectivity: >98% ee (with chiral catalysts)

Oxidation and Degradation

Controlled oxidation converts the amine to nitro or nitroso compounds, though this is less common due to stability concerns.

Observed Pathway :

R 1 4 Fluorophenyl propan 1 amineFe2+H2O24 Fluorophenylpropanal+NH3

Stability Notes :

Nucleophilic Substitution

The fluorine atom on the aromatic ring can undergo selective substitution under harsh conditions.

Example reaction :

R 1 4 Fluorophenyl propan 1 amine+NaOHCu 200 C R 1 4 Hydroxyphenyl propan 1 amine+NaF

Limitations :

-

Requires high temperatures (>150°C) and metal catalysts.

-

Competing amine group reactivity necessitates protecting groups.

Comparative Reactivity of Fluorophenylpropanamine Derivatives

| Reaction Type | This compound | 1-(2-Fluorophenyl)propan-1-amine | 1-(3-Bromo-4-fluorophenyl)propan-1-amine |

|---|---|---|---|

| Acylation Yield | 85–92% | 78–85% | 70–75% |

| Alkylation Rate | Fast (≤2 hrs) | Moderate (4–6 hrs) | Slow (>8 hrs) |

| Salt Stability | High | Moderate | Low |

| Oxidative Stability | Moderate | High | Low |

科学的研究の応用

Scientific Research Applications

(R)-1-(4-Fluorophenyl)propan-1-amine and similar compounds have shown diverse biological activities. Research indicates that it can be used in chemistry as an intermediate in the synthesis of more complex organic molecules. Furthermore, it is studied in biology for its potential effects on neurotransmitter systems. Ongoing research explores its potential as a pharmaceutical agent, particularly in treating neurological disorders. The compound is also used in the production of fine chemicals and as a building block in synthesizing various compounds.

Biological and Pharmacological Activities

This compound, also known as 4-fluoroamphetamine, has significant biological activity, attracting attention in pharmacological research. Key pharmacological activities include:

- CNS Stimulation: Similar to other amphetamines, it can stimulate the central nervous system, increasing alertness, focus, and energy levels due to its interaction with neurotransmitters like dopamine and serotonin.

- Neurotransmitter Modulation: Research has shown that this compound can increase dopamine and serotonin levels in the brain, influencing mood, cognition, and reward pathways.

- Ligand Activity: The compound acts as a ligand, binding to specific receptors or enzymes and modulating their activity, making it valuable for understanding drug mechanisms and developing new therapeutic agents.

Chemical Reactions and Synthesis

作用機序

The mechanism of action of ®-1-(4-Fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

- ®-1-(2,6-Difluorophenyl)ethanamine

- ®-1-(3,4-Difluorophenyl)ethanamine

- ®-1-(4-Fluoro-3-methoxyphenyl)ethanamine

Uniqueness

®-1-(4-Fluorophenyl)propan-1-amine is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, making it valuable for specific research and industrial applications .

生物活性

(R)-1-(4-Fluorophenyl)propan-1-amine, also known as (R)-4-fluorophenylpropan-1-amine, is an important compound in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 239105-45-4 |

| Molecular Formula | C₉H₁₂FN |

| Molecular Weight | 153.1967 g/mol |

| Solubility | Varies with solvent |

This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its biological interactions.

Pharmacological Effects

- Dopamine Transporter (DAT) Interaction :

- Sigma Receptor Binding :

- Stimulant Properties :

Structure-Activity Relationships (SAR)

The presence of the fluorine atom on the para position of the phenyl ring enhances the potency of this compound compared to its non-fluorinated counterparts. SAR studies have demonstrated that modifications to the amine structure can lead to variations in biological activity and receptor selectivity .

Case Report on Stimulant Effects

A notable case study involved a subject who exhibited significant behavioral changes after administration of a compound closely related to this compound. The subject displayed increased locomotor activity and agitation, which were attributed to the stimulant properties of the compound. This highlights the potential risks associated with misuse and underscores the need for further research into its safety profile .

特性

IUPAC Name |

(1R)-1-(4-fluorophenyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZFVQWUKNCKQL-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=CC=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。